

Synthesis of N-Benzylglycine ethyl ester from glycine ethyl ester hydrochloride

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Compound of Interest

Compound Name: *N-Benzylglycine ethyl ester*

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Synthesis of N-Benzylglycine Ethyl Ester: An Application Note and Protocol

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a comprehensive guide to the synthesis of **N-Benzylglycine ethyl ester**, a key intermediate in the pharmaceutical and chemical industries. The protocol details the N-alkylation of glycine ethyl ester hydrochloride with benzyl chloride. This application note includes a detailed experimental protocol, tabulated analytical data for the final product, and visual diagrams illustrating the experimental workflow and the underlying chemical reaction mechanism, designed to be a valuable resource for researchers in organic synthesis and drug development.

Introduction

N-Benzylglycine ethyl ester is a significant building block in the synthesis of various organic molecules, including pharmaceuticals and pesticides.^[1] Its preparation from readily available starting materials is of considerable interest. The method described herein focuses on the N-alkylation of glycine ethyl ester hydrochloride with benzyl chloride in the presence of a base. This approach is efficient, scalable, and yields the desired product in high purity.^[1] Factors influencing the reaction, such as temperature and the presence of binding agents, can affect

the formation of byproducts like N,N-dibenzylglycine ethyl ester.[1] Careful control of reaction parameters is therefore crucial for maximizing the yield of the mono-alkylated product.

Chemical Reaction

The synthesis proceeds via the nucleophilic substitution of the chlorine atom in benzyl chloride by the amino group of glycine ethyl ester. Triethylamine is used to neutralize the hydrochloric acid formed during the reaction, as well as to deprotonate the glycine ethyl ester hydrochloride salt, thus liberating the free amine for the reaction.

Reaction Scheme:

Glycine Ethyl Ester Hydrochloride + Benzyl Chloride → **N-Benzylglycine Ethyl Ester** + Triethylamine Hydrochloride

Data Presentation

Table 1: Physicochemical Properties of N-Benzylglycine Ethyl Ester

Property	Value	Reference
Molecular Formula	C ₁₁ H ₁₅ NO ₂	[2][3]
Molecular Weight	193.24 g/mol	[2]
Appearance	Colorless to pale yellow oily liquid	[2]
Boiling Point	139-142 °C at reduced pressure	[1]
Yield	80.3%	[1]

Table 2: Spectroscopic Data for N-Benzylglycine Ethyl Ester

Technique	Data	Reference
^1H NMR	Spectral data is available.	[2]
^{13}C NMR	Spectral data is available.	[2]
IR (Infrared) Spectroscopy	Spectral data is available.	[2][4]
Mass Spectrometry (MS)	Top m/z peak at 91, with other significant peaks at 120 and 106.	[2]

Experimental Protocol

This protocol is based on a reported procedure for the synthesis of **N-Benzylglycine ethyl ester**.^[1]

Materials:

- Glycine ethyl ester hydrochloride (28.0 g)
- Triethylamine (20.0 g + 20.0 g)
- Ethanol (200 ml)
- Benzyl chloride (27.8 g)
- Anhydrous magnesium sulfate
- Water

Equipment:

- Reaction flask
- Reflux condenser
- Heating mantle
- Magnetic stirrer

- Ice bath
- Filtration apparatus
- Rotary evaporator
- Distillation apparatus

Procedure:

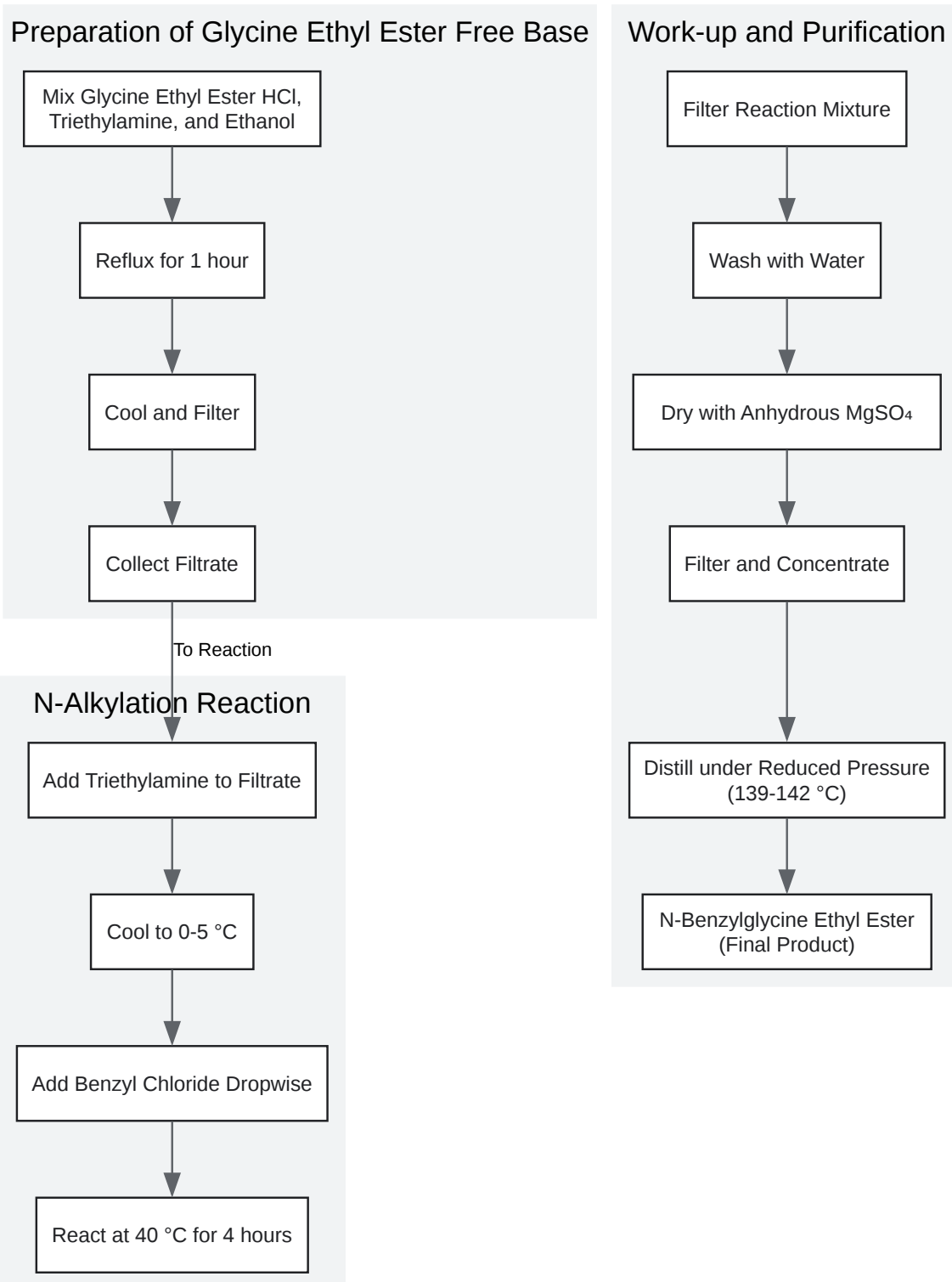
- Liberation of the Free Amine:
 - To a reaction flask, add glycine ethyl ester hydrochloride (28.0 g), triethylamine (20.0 g), and ethanol (200 ml).
 - Heat the mixture to reflux for 1 hour.
 - Cool the mixture, which will result in the precipitation of a white solid (triethylamine hydrochloride).
 - Filter the solid and collect the filtrate.
- N-Alkylation Reaction:
 - To the filtrate, add another portion of triethylamine (20.0 g).
 - Cool the mixture to 0-5 °C using an ice bath.
 - Slowly add benzyl chloride (27.8 g) dropwise to the cooled mixture.
 - After the addition is complete, allow the reaction to proceed at 40 °C for 4 hours.
- Work-up and Purification:
 - After the reaction is complete, filter the mixture to remove any solids.
 - Wash the filtrate with water until it is neutral.
 - Dry the organic layer with anhydrous magnesium sulfate.

- Filter off the drying agent.
- Concentrate the filtrate under reduced pressure to remove the solvent.
- Purify the resulting residue by distillation under reduced pressure at 100 °C.
- Collect the fraction at 139-142 °C, which is the **N-Benzylglycine ethyl ester** product (31.0 g, 80.3% yield).^[1]

Visualizations

Experimental Workflow

Experimental Workflow for the Synthesis of N-Benzylglycine Ethyl Ester



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Caption: A flowchart illustrating the key steps in the synthesis of **N-Benzylglycine ethyl ester**.

Reaction Mechanism

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